An In-depth Technical Guide to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine: Structure, Properties, and Synthetic Pathways
This guide provides a comprehensive technical overview of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and analogous pyrazole derivatives to present a robust profile. The content herein is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of approved pharmaceuticals.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly developed drugs.[1]
2-(3-Methyl-1H-pyrazol-5-yl)ethanamine belongs to this critical class of compounds. Its structure, featuring a basic ethylamine side chain attached to a substituted pyrazole core, makes it a valuable building block for creating more complex molecules with potential therapeutic applications. Understanding its chemical structure, physicochemical properties, and synthetic routes is paramount for its effective utilization in research and development.
Chemical Structure and Tautomerism
The structure of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine consists of a pyrazole ring substituted with a methyl group at the 3-position and an ethanamine group at the 5-position.
Key Structural Features:
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Molecular Formula: C₆H₁₁N₃
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IUPAC Name: 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
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Core Scaffold: A five-membered aromatic pyrazole ring.
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Substituents: A methyl group (C3) and an ethylamine chain (C5).
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Tautomerism: Unsubstituted pyrazoles can exist in two tautomeric forms that rapidly interconvert.[2][5] This is a crucial consideration in its reactivity and biological interactions. The proton on the nitrogen can reside on either of the two nitrogen atoms.
Proposed Synthesis and Mechanistic Rationale
A logical approach would involve the reaction of a protected amino-containing hydrazine with a suitable 1,3-dicarbonyl compound, followed by deprotection.
Caption: Proposed synthetic pathway for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine.
Experimental Protocol: Proposed Synthesis
Part A: Synthesis of tert-Butyl (2-(3-methyl-1H-pyrazol-5-yl)ethyl)carbamate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyano-3-methyl-3-buten-2-one (1 equivalent) and tert-butyl carbazate (1.1 equivalents) in ethanol.
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Reaction: Add a catalytic amount of a suitable acid (e.g., acetic acid). Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel.
Part B: Deprotection to Yield 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine
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Reaction Setup: Dissolve the purified protected pyrazole from Part A in a suitable solvent such as dichloromethane.
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Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.
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Isolation: After the reaction is complete (monitored by TLC), the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the free amine.
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Purification: The final product can be purified by recrystallization or chromatography.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. These values are estimated based on the analysis of structurally similar compounds and are useful for guiding experimental design.
| Property | Predicted Value | Rationale/Source Analogy |
| Molecular Weight | ~125.17 g/mol | Calculated from the molecular formula C₆H₁₁N₃. |
| LogP | ~0.5 - 1.5 | Based on values for similar small, substituted pyrazoles. |
| pKa (most basic) | ~9.0 - 10.0 | Typical for a primary aliphatic amine. |
| Boiling Point | ~220 - 240 °C | Extrapolated from similar pyrazole derivatives. |
| Solubility | Soluble in water and polar organic solvents | Expected due to the presence of the amine and pyrazole nitrogens capable of hydrogen bonding. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation of synthesized pyrazole derivatives.[4][9][10] The expected spectral data for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine are outlined below.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. visnav.in [visnav.in]
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